molecular formula C18H13BrN8O2 B11692629 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 329024-50-2

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11692629
CAS No.: 329024-50-2
M. Wt: 453.3 g/mol
InChI Key: NMEGYRRXLXVJFG-UFFVCSGVSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole and triazole rings, along with the bromophenyl and phenyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the triazole ring:

    Introduction of the bromophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form new products.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new antimicrobial and anticancer agents.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The molecular targets and pathways involved can include enzymes, receptors, and other proteins that play a role in various biological processes.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound features similar oxadiazole rings but with different substituents.

    3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar oxadiazole ring but differs in the presence of the oxadiazolone ring.

    Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]: This compound features a similar triazole ring but with different substituents.

The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

329024-50-2

Molecular Formula

C18H13BrN8O2

Molecular Weight

453.3 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-bromophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H13BrN8O2/c19-13-8-4-5-11(9-13)10-21-23-18(28)15-14(12-6-2-1-3-7-12)22-26-27(15)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+

InChI Key

NMEGYRRXLXVJFG-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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